Desacetyl cefapirin
Overview
Description
Scientific Research Applications
Antimicrobial Activity : Desacetyl cefapirin (DES), a metabolite of cefotaxime, has been found to possess significant antimicrobial activity. Though it has approximately one-tenth the activity of cefotaxime against common Enterobacteriaceae, it is more active than other compounds like cefazolin, cefoxitin, and cefuroxime. It's less effective against Pseudomonas aeruginosa and less active than cefotaxime or cefoxitin against Staphylococcus aureus or Bacteroides fragilis (Wise, Wills, Andrews, & Bedford, 1980).
Pharmacokinetics in Various Conditions : The population pharmacokinetics of rifapentine and its primary metabolite, 25-desacetyl rifapentine, were significantly influenced by meal types in healthy volunteers. Different types of meals were shown to increase rifapentine oral bioavailability, with similar trends observed for 25-desacetyl rifapentine (Zvada et al., 2010).
Metabolism in Humans and Animals : Desacetyl metabolites of cephapirin were detected in both serum and urine after intramuscular injection in humans. Comparative studies indicate that cephapirin is metabolized to desacetylcephapirin in species such as mice, rats, dogs, and humans (Shimizu, 1975); (Cabana, Harken, & Hottendorf, 1976).
Synergistic Antibacterial Activity : Studies have shown that cefotaxime and its metabolite desacetyl-cefotaxime can exhibit synergistic activity against various bacterial pathogens, enhancing their antibacterial efficacy (Jones, 1987); (Jones & Packer, 1984).
Pharmacology in Disease States : The pharmacokinetics of cefotaxime and desacetyl cefotaxime in patients with renal and hepatic failure showed that hepatic dysfunction was associated with reduced desacetyl metabolite formation. Adjustments in dosing may be necessary to avoid accumulation in certain conditions (Wise, Wright, & Wills, 1981).
properties
IUPAC Name |
sodium;(6R,7R)-3-(hydroxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S2.Na/c19-5-8-6-25-14-11(13(21)18(14)12(8)15(22)23)17-10(20)7-24-9-1-3-16-4-2-9;/h1-4,11,14,19H,5-7H2,(H,17,20)(H,22,23);/q;+1/p-1/t11-,14-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXWZYPKYXORJY-GBWFEORMSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CSC3=CC=NC=C3)C(=O)[O-])CO.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)C(=O)[O-])CO.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N3NaO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747519 | |
Record name | Sodium (6R,7R)-3-(hydroxymethyl)-8-oxo-7-{2-[(pyridin-4-yl)sulfanyl]acetamido}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desacetyl Cephapirin Sodium Salt | |
CAS RN |
104557-24-6 | |
Record name | Sodium (6R,7R)-3-(hydroxymethyl)-8-oxo-7-{2-[(pyridin-4-yl)sulfanyl]acetamido}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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